molecular formula C8H8INO3 B12848866 4-Amino-3-iodo-5-methoxybenzoic acid

4-Amino-3-iodo-5-methoxybenzoic acid

Cat. No.: B12848866
M. Wt: 293.06 g/mol
InChI Key: OAVOKNITPOLFRV-UHFFFAOYSA-N
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Description

4-Amino-3-iodo-5-methoxybenzoic acid is an organic compound with the molecular formula C8H8INO3 It is characterized by the presence of an amino group, an iodine atom, and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-iodo-5-methoxybenzoic acid typically involves the iodination of 4-amino-5-methoxybenzoic acid. This can be achieved through electrophilic substitution reactions using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the iodination process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pH, and concentration) are crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the iodine atom can yield deiodinated products, which may be useful intermediates in further synthetic applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Deiodinated benzoic acid derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Amino-3-iodo-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: It is used in the synthesis of dyes and pigments, where its unique substituents contribute to desirable color properties.

Mechanism of Action

The mechanism by which 4-amino-3-iodo-5-methoxybenzoic acid exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. The methoxy group can influence the compound’s solubility and overall pharmacokinetic properties.

Comparison with Similar Compounds

    4-Amino-3-methoxybenzoic acid: Lacks the iodine atom, resulting in different reactivity and binding properties.

    3-Amino-4-methoxybenzoic acid: The position of the amino and methoxy groups is different, affecting the compound’s chemical behavior.

    4-Amino-5-iodobenzoic acid: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.

Uniqueness: 4-Amino-3-iodo-5-methoxybenzoic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the iodine atom, in particular, enhances its potential for use in medical imaging and as a precursor for radiopharmaceuticals.

Properties

Molecular Formula

C8H8INO3

Molecular Weight

293.06 g/mol

IUPAC Name

4-amino-3-iodo-5-methoxybenzoic acid

InChI

InChI=1S/C8H8INO3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,10H2,1H3,(H,11,12)

InChI Key

OAVOKNITPOLFRV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)I)N

Origin of Product

United States

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